

Commercial Availability, Synthesis, and Applications of (2-Chlorophenyl)(cyclopropyl)methanol

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Compound of Interest

Compound Name:	(2-Chlorophenyl) (cyclopropyl)methanol
CAS No.:	886860-48-6
Cat. No.:	B2567851

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Executive Summary

In modern drug discovery, the strategic introduction of steric bulk and lipophilicity is paramount for optimizing target binding and metabolic stability. **(2-Chlorophenyl)(cyclopropyl)methanol** is a highly versatile, halogenated secondary alcohol that serves as a critical building block in medicinal chemistry. Featuring both an ortho-chlorinated aromatic ring and a conformationally restricted cyclopropyl group, this intermediate is heavily utilized in the synthesis of neuroprotective agents, specifically Kynurenine-3-monooxygenase (KMO) inhibitors.

This whitepaper provides an in-depth technical analysis of the compound's physicochemical profile, commercial supply chain dynamics, and field-proven synthetic methodologies, complete with self-validating experimental protocols.

Chemical Identity & Physicochemical Profiling

Understanding the exact structural parameters of this intermediate is essential for predicting its behavior in downstream cross-coupling or oxidation reactions. The quantitative data and identifiers are summarized below for rapid comparative analysis.

Property	Value
IUPAC Name	(2-Chlorophenyl)(cyclopropyl)methanol
CAS Number	886860-48-6
Molecular Formula	C ₁₀ H ₁₁ ClO
Molecular Weight	182.65 g/mol
SMILES String	<chem>Clc1c(cccc1)C(O)C2CC2</chem>
Physical State	Colorless to pale yellow liquid/solid
Typical Commercial Purity	≥95% (Validated via HPLC/GC)

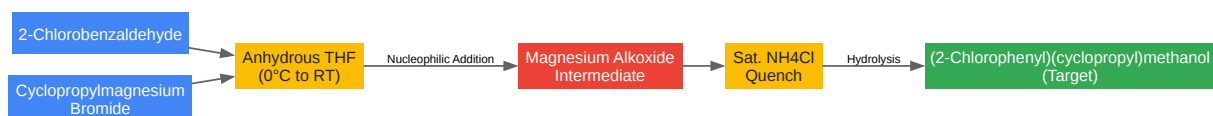
Commercial Availability & Supply Chain Dynamics

Sourcing high-purity **(2-Chlorophenyl)(cyclopropyl)methanol** is critical, as trace impurities—such as unreacted 2-chlorobenzaldehyde or homocoupled cyclopropyl byproducts—can severely poison downstream transition-metal catalysts.

The global supply chain for this specific building block (CAS 886860-48-6) is supported by several specialized chemical vendors. Authoritative suppliers include [1](#)[1], [2](#)[2], and [3](#)[3]. These vendors typically provide the compound at >95% purity. Due to the presence of the secondary alcohol, the compound must be stored sealed in a dry environment at 2-8°C to prevent slow auto-oxidation or degradation.

Synthetic Methodology & Mechanistic Causality

The primary industrial and laboratory-scale route to **(2-Chlorophenyl)(cyclopropyl)methanol** relies on a classic Grignard addition. The reaction involves the nucleophilic attack of cyclopropylmagnesium bromide on the carbonyl carbon of 2-chlorobenzaldehyde.



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Workflow for the Grignard synthesis of **(2-Chlorophenyl)(cyclopropyl)methanol**.

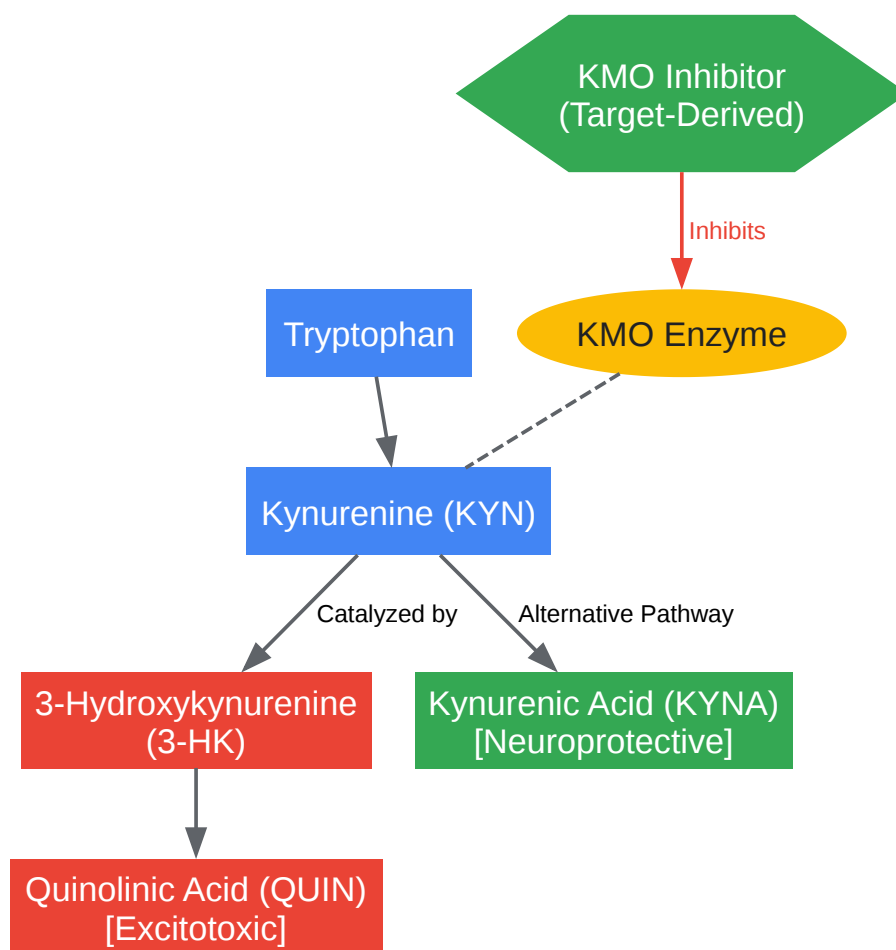
Causality of Experimental Design

- **Solvent Selection (Anhydrous THF):** Tetrahydrofuran (THF) is explicitly chosen over diethyl ether because its oxygen lone pairs strongly coordinate with the magnesium center, stabilizing the Grignard reagent. Absolute anhydrous conditions are non-negotiable; trace water will rapidly protonate the Grignard reagent, yielding cyclopropane gas and rendering the reagent inert.
- **Temperature Control (0°C):** The nucleophilic addition is highly exothermic. Maintaining the reaction at 0°C during addition prevents thermal degradation and suppresses side reactions, such as the reduction of the aldehyde via β -hydride transfer (though less common with cyclopropyl groups, thermal control remains critical for yield optimization).

Applications in Drug Development: KMO Inhibition

(2-Chlorophenyl)(cyclopropyl)methanol is highly valued for generating lipophilic pharmacophores. A prominent application is its use as a precursor in the development of Kynurenine-3-monooxygenase (KMO) inhibitors.

As documented in [4], KMO is an enzyme in the tryptophan degradation pathway that catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK). 3-HK degrades into quinolinic acid (QUIN), an excitotoxic NMDA receptor agonist implicated in inflammatory neurological disorders. By incorporating the halogenated cyclopropyl-phenyl motif derived from this intermediate, researchers synthesize KMO inhibitors that block this pathway, shifting metabolism toward the production of kynurenic acid (KYNA), a potent neuroprotectant [4].



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Kynurenine pathway modulation via KMO inhibitors derived from the target compound.

Experimental Protocol: Self-Validating Synthesis

To ensure reproducibility and scientific integrity, the following step-by-step protocol incorporates built-in In-Process Controls (IPCs) to create a self-validating experimental workflow.

Phase 1: Setup and Reagent Preparation

- Flame-dry a 250 mL round-bottom flask under a continuous stream of argon to eliminate surface moisture.
- Dissolve 2-chlorobenzaldehyde (1.0 equivalent, 10 mmol) in 30 mL of anhydrous THF.

- Validation Check: Ensure the solution is perfectly clear. Any cloudiness indicates moisture contamination.

Phase 2: Nucleophilic Addition 4. Cool the reaction flask to 0°C using an ice-water bath. 5. Add cyclopropylmagnesium bromide (0.5 M in THF, 1.2 equivalents, 24 mL) dropwise over 30 minutes using a syringe pump. 6. Causality: Dropwise addition prevents localized heating, ensuring the Grignard reagent reacts exclusively with the carbonyl rather than homocoupling. 7. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

Phase 3: Quenching and Workup 8. Re-cool the flask to 0°C and quench the reaction slowly with 20 mL of saturated aqueous NH₄Cl. 9. Causality: NH₄Cl provides a mildly acidic, buffered environment to hydrolyze the magnesium alkoxide intermediate. Using a strong acid (e.g., HCl) risks dehydrating the newly formed secondary alcohol into an alkene. 10. Extract the aqueous layer with Ethyl Acetate (3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 4: Self-Validation & IPC 11. TLC Monitoring: Run a Thin Layer Chromatography (TLC) plate using Hexanes:EtOAc (8:2).

- Validation: The starting aldehyde is strongly UV-active and stains orange with 2,4-DNP. The product alcohol is UV-active but specifically stains dark brown with KMnO₄, confirming the presence of the oxidizable hydroxyl group.
- NMR Confirmation: Purify via flash chromatography and validate the structure via ¹H NMR (CDCl₃).
- Validation: Look for the distinct cyclopropyl methine/methylene multiplets between 0.3–0.6 ppm and the benzylic CH-OH proton appearing as a doublet/multiplet around 4.8 ppm.

References

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- Aldlab Chemicals Database - Benzenemethanol, 2-chloro-alpha-cyclopropyl- (CAS 886860-48-6). Retrieved from [2](#)

- Hangzhou Hairui Chemical - Product Specification: **(2-Chlorophenyl)(cyclopropyl)methanol**. Retrieved from [3](#)
- Google Patents (ES2629194T3) - Kinurenin-3-monoxygenase inhibitors, pharmaceutical compositions and methods of use thereof. Retrieved from [4](#)

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